
VX-745
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Scientific Research Applications of VX-745
This compound, also known as neflamapimod, is a selective p38α/MAPK14 inhibitor with potential applications in treating neuroinflammation and Alzheimer's disease . Research indicates that this compound can shift microglial activation from a pro-inflammatory state to a phagocytic one, enhance mitochondrial function and synaptic transmission, and improve memory .
Clinical Trials and Studies
- Phase 2a Clinical Trials in Alzheimer's Disease: Two Phase 2a clinical trials provided proof-of-mechanism for neflamapimod (this compound), demonstrating significant Alzheimer's disease-relevant pharmacological activity . These trials, Study 302 (12-week treatment) and Study 303 (6-week treatment), were conducted in patients with Mild Cognitive Impairment due to Alzheimer's disease (MCI due to AD) or mild Alzheimer's disease . The treatment showed improvement in memory tests assessing immediate and delayed recall, suggesting a reversal of memory deficits .
- Effects on Neuroinflammation and Cognition: In aged rats, this compound lowered IL-1β, increased the postsynaptic marker PSD95, and improved performance in the Morris water maze .
- Amyloid Plaque Reduction: In 2-year-old Tg2576 mice, treatment with this compound (3 mg/kg) for two weeks resulted in a halving of amyloid plaque load .
- Stroke Recovery: In a rat ischemic stroke model, subacute treatment with this compound for six weeks dose-dependently promoted behavior, sensory, and motor function recovery and increased brain-derived neurotrophic factor (BDNF) protein levels .
- Proof-of-Concept Study: A double-blind, placebo-controlled study of neflamapimod is being conducted over 24 weeks in subjects with mild Alzheimer’s Disease to replicate earlier findings, focusing on improvements in verbal learning and memory, cognitive and functional performance, and chemical changes in spinal fluid .
Effects on Microglial Activation and Synaptic Function
This compound shifts microglial activation from a pro-inflammatory to a phagocytic state, enhancing mitochondrial function, synaptic transmission, and memory .
Vasodilation and Vascular Inflammation
This compound induces blood vessel dilation and inhibits vascular inflammation in rats .
Mecanismo De Acción
Neflamapimod ejerce sus efectos al inhibir selectivamente la isoforma alfa de la p38 MAPK, una cinasa involucrada en la regulación de las respuestas inflamatorias y el estrés celular. Al inhibir esta cinasa, Neflamapimod reduce la producción de citoquinas proinflamatorias como el factor de necrosis tumoral-alfa y la interleucina-1 beta. Esta inhibición lleva a una disminución de la neuroinflamación, una mejora de la función sináptica y posibles efectos neuroprotectores .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Neflamapimod involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para lograr las propiedades farmacológicas deseadas. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para maximizar el rendimiento y la pureza.
Métodos de Producción Industrial: La producción industrial de Neflamapimod típicamente involucra síntesis a gran escala utilizando procesos por lotes o de flujo continuo. Estos métodos están diseñados para garantizar la consistencia, la escalabilidad y la rentabilidad. El proceso incluye medidas rigurosas de control de calidad para cumplir con los estándares regulatorios.
Análisis De Reacciones Químicas
Tipos de Reacciones: Neflamapimod experimenta diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes bajo condiciones controladas de temperatura y pH.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica bajo atmósfera inerte.
Sustitución: Nucleófilos como haluros, aminas o alcoholes, y electrófilos como haluros de alquilo o cloruros de acilo bajo solventes y temperaturas apropiadas.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de Neflamapimod con grupos funcionales modificados, que pueden utilizarse para estudios farmacológicos adicionales o como intermediarios en la síntesis de moléculas más complejas.
Comparación Con Compuestos Similares
Neflamapimod es único en su inhibición selectiva de la isoforma alfa de la p38 MAPK, lo que lo distingue de otros inhibidores de la p38 MAPK. Compuestos similares incluyen:
SB203580: Un inhibidor no selectivo de la p38 MAPK con una actividad más amplia pero un mayor potencial de efectos fuera de diana.
BIRB 796: Otro inhibidor de la p38 MAPK con diferente selectividad y propiedades farmacocinéticas.
VX-702: Un compuesto relacionado con objetivos similares pero con diferentes aplicaciones clínicas.
La especificidad de Neflamapimod para la isoforma alfa y su capacidad para penetrar el sistema nervioso central lo convierten en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas .
Actividad Biológica
VX-745, also known as neflamapimod, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting p38α and p38β isoforms. This compound has garnered interest for its potential therapeutic applications, particularly in inflammatory diseases and neurodegenerative conditions like Alzheimer's disease.
This compound functions as an ATP-competitive inhibitor , effectively blocking the phosphorylation activity of p38 MAPK. This inhibition leads to the reduction of pro-inflammatory cytokines such as TNFα and IL-1β, which are crucial mediators in various inflammatory responses. The compound's selectivity is notable, with reported IC50 values of 10 nM for p38α and 220 nM for p38β, while showing minimal activity against other MAPK family members .
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile characterized by good oral bioavailability and water solubility. Preclinical studies demonstrated that it maintains effective plasma concentrations necessary for biological activity in vivo .
Efficacy in Alzheimer's Disease
This compound has been evaluated in multiple clinical trials, particularly focusing on its efficacy in treating Alzheimer's disease. Two Phase 2a studies demonstrated significant pharmacological activity relevant to Alzheimer's, with improvements noted in memory tests assessing immediate and delayed recall . However, a subsequent Phase 2 trial indicated no significant improvement in episodic memory after 24 weeks of treatment compared to placebo .
Summary of Clinical Trial Results
Endpoint | Placebo (n=82) | Neflamapimod (n=78) | Difference (95% CI) | P-value |
---|---|---|---|---|
HVLT-R Total Recall Z-score | -0.13 (-0.27, 0.01) | -0.17 (-0.38, 0.05) | -0.03 (-0.23, 0.16) | NS |
WMS Immediate & Delayed Recall | 16.6 (11.1, 22.1) | 16.0 (10.5, 21.5) | -0.6 (-6.0, 4.8) | NS |
CDR-SB Score | 1.0 (0.5, 1.5) | 1.1 (0.6, 1.7) | 0.1 (-0.4, 0.6) | NS |
MMSE Score | -0.5 (-1.3, 0.3) | -0.8 (-1.7, 0.1) | -0.3 (-1.0, 0.5) | NS |
NS indicates not statistically significant .
In Vivo Studies
In animal models, this compound has demonstrated efficacy in reducing inflammation and amyloid plaque deposition associated with Alzheimer's pathology . Specifically, it has been shown to lower levels of tau protein in cerebrospinal fluid (CSF), a marker associated with neurodegeneration .
Case Studies
A notable case study involved patients with mild cognitive impairment due to Alzheimer's disease who participated in the Phase 2a trials of this compound . The results suggested a potential reversal of cognitive decline in some participants; however, these findings were not universally replicated in larger trials.
Propiedades
IUPAC Name |
5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPKQEUBKLEPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175115 | |
Record name | VX 745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209410-46-8 | |
Record name | 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209410-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neflamapimod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neflamapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07138 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VX 745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEFLAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.